Reduced Night Awakenings with Quazepam Versus Triazolam: Direct Clinical Trial Data
In a double-blind, randomized, 8-week clinical trial (N=65) comparing quazepam 15 mg versus triazolam (dose-equivalent), patients treated with quazepam experienced significantly fewer night awakenings during the treatment period [1]. At the end of treatment, only triazolam-treated patients exhibited longer awakenings and rebound symptoms. The differential outcomes are attributable to quazepam's long half-life and active metabolite profile providing sustained nocturnal receptor occupancy without the rapid decline in plasma concentration characteristic of triazolam [1].
| Evidence Dimension | Night awakenings during treatment |
|---|---|
| Target Compound Data | Significantly fewer night awakenings |
| Comparator Or Baseline | Triazolam (dose-equivalent) - higher night awakening frequency |
| Quantified Difference | Significant (p < 0.05) reduction favoring quazepam; exact numerical data not reported in accessible abstract |
| Conditions | Randomized double-blind trial; 65 patients (mean age 41.4 ± 12.43 years); 15 mg quazepam versus triazolam; 8-week treatment period |
Why This Matters
For procurement decisions involving hypnotic agents where sleep maintenance is the primary therapeutic objective, this direct comparative data establishes quazepam's superior efficacy in reducing nocturnal awakenings relative to triazolam.
- [1] Altamura AC, et al. Controlled clinical study on the effect of quazepam versus triazolam in patients with sleep disorders. Minerva Psichiatr. 1989 Jul-Sep;30(3):159-164. PMID: 2691808. View Source
